Z-YVAD-FMK

Cell Permeability In Vivo Efficacy Caspase-1 Inhibition

Z-YVAD-FMK is a synthetic peptide-based inhibitor that functions as a cell-permeable, irreversible inhibitor of caspase-1 (interleukin-1β converting enzyme, ICE). It is widely utilized as a research tool to dissect the roles of caspase-1-dependent inflammation and pyroptosis in various disease models.

Molecular Formula C31H39FN4O9
Molecular Weight 630.66
Cat. No. B1192014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-YVAD-FMK
Synonyms(8S,11S,14S)-methyl 14-(2-fluoroacetyl)-5-(4-hydroxybenzyl)-8-isopropyl-11-methyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazahexadecan-16-oate
Molecular FormulaC31H39FN4O9
Molecular Weight630.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-YVAD-FMK: A Cell-Permeable, Irreversible Caspase-1 Inhibitor for In Vitro and In Vivo Inflammation and Pyroptosis Research


Z-YVAD-FMK is a synthetic peptide-based inhibitor that functions as a cell-permeable, irreversible inhibitor of caspase-1 (interleukin-1β converting enzyme, ICE) . It is widely utilized as a research tool to dissect the roles of caspase-1-dependent inflammation and pyroptosis in various disease models . The compound is characterized by a fluoromethyl ketone (FMK) warhead, which enables covalent modification of the caspase-1 active site, and a methyl ester modification on the aspartic acid residue (Z-YVAD(OMe)-FMK) to enhance its cell permeability and stability . This design allows Z-YVAD-FMK to effectively penetrate cellular membranes and exert its inhibitory effects intracellularly, distinguishing it from less permeable or reversible analogs .

Why Z-YVAD-FMK Cannot Be Simply Substituted with Other Caspase-1 or Pan-Caspase Inhibitors


Procurement of a caspase inhibitor is not interchangeable; the choice of Z-YVAD-FMK over close analogs like Ac-YVAD-CMK, the clinical candidate VX-765 (Belnacasan), or the pan-caspase inhibitor Z-VAD-FMK is dictated by critical, quantifiable differences in cell permeability, enzyme selectivity profile, and the reversibility of inhibition [1]. A comparative pharmacological analysis has highlighted that the chemical architecture—specifically the choice of warhead (FMK vs. CMK) and N-terminal capping—profoundly influences selectivity, off-target engagement, and in vivo predictability [1]. Therefore, experimental outcomes in models of inflammation or pyroptosis can vary significantly depending on the specific inhibitor selected, making an evidence-based choice essential for reproducible and interpretable results [2].

Quantitative Evidence Guide: Differentiating Z-YVAD-FMK from Key Comparators


Superior Cell Permeability of Z-YVAD-FMK vs. Ac-YVAD-CMK Drives In Vivo Protection

Z-YVAD-FMK demonstrates markedly superior cell permeability compared to its chloromethyl ketone analog, Ac-YVAD-CMK, a feature that directly translates to more effective in vivo protection. An in vivo study in mice found that intravenous injections of the less permeable Ac-YVAD-CMK provided protection against Fas-mediated liver damage only at higher doses and when administered before the insult [1]. This is attributed to the methyl ester modification on Z-YVAD-FMK's P1 aspartic acid, which enhances membrane penetration; once inside the cell, endogenous esterases cleave the methyl group to generate the active peptide inhibitor .

Cell Permeability In Vivo Efficacy Caspase-1 Inhibition Apoptosis

Z-YVAD-FMK Exhibits High Binding Affinity for Caspase-1 (Ki = 0.76 nM) Comparable to Clinical Candidate VX-765

Z-YVAD-FMK demonstrates potent binding to caspase-1 with a Ki of 0.76 nM, establishing it as a high-affinity probe for this enzyme . This value is comparable to the clinical-stage inhibitor VX-765 (Belnacasan), which has a reported Ki of 0.8 nM . While both compounds show potent target engagement, Z-YVAD-FMK is an irreversible inhibitor, whereas VX-765 is a reversible, competitive inhibitor [1]. This fundamental difference in mechanism of action (covalent vs. non-covalent) is a critical consideration for experimental design, as irreversible inhibition provides sustained target suppression even after compound washout.

Enzyme Kinetics Binding Affinity Caspase-1 Inhibitor Potency

Z-YVAD-FMK Selectively Targets Inflammatory Caspases (1, 4, 5) but Spares Apoptotic Caspase-3

A key differentiator for Z-YVAD-FMK is its selectivity profile. Unlike pan-caspase inhibitors like Z-VAD-FMK, which broadly inhibit both inflammatory and apoptotic caspases, Z-YVAD-FMK demonstrates a defined spectrum of activity. It potently inhibits inflammatory caspases-1, -4, and -5 but shows no inhibitory activity against the primary executioner caspase of apoptosis, caspase-3 . In a specific functional assay, Z-YVAD-FMK reduced caspase-1 activity to 51% ± 34% of control, while caspase-3 activity remained unaffected at 98% ± 5% of control [1]. This allows researchers to dissect inflammatory pathways without directly suppressing apoptotic cell death.

Selectivity Caspase-1 Caspase-3 Inflammation Apoptosis

Enhanced Lyophilized Powder Stability: Z-YVAD-FMK Remains Potent for 36 Months at -20°C

Z-YVAD-FMK demonstrates excellent long-term stability as a lyophilized powder, a key practical advantage for procurement and laboratory management. When stored desiccated at -20°C, the compound is stable for up to 36 months [1]. In contrast, solutions of the compound in DMSO are recommended for use within 1 month when stored at -20°C to prevent loss of potency [1]. This stability profile, supported by multiple vendors, ensures that researchers can reliably stock the compound for extended periods without concerns of significant degradation, minimizing batch-to-batch variability and reducing the frequency of re-orders.

Stability Storage Peptide Inhibitor Long-term Storage

Potent Cellular Efficacy: Z-YVAD-FMK Inhibits Apoptosis with Sub-nanomolar to Low Micromolar IC50s Across Multiple Cell Lines

Z-YVAD-FMK exhibits potent and broad cellular efficacy against TNF-α or anti-CD95-induced cell death across a panel of cell lines, with IC50 values ranging from sub-nanomolar to low micromolar concentrations . Notably, it shows extreme potency in primary murine hepatocytes with IC50 values of 0.0015 μM and 0.027 μM . This level of cellular potency underscores its utility as a robust tool for blocking caspase-1-dependent cell death pathways in vitro.

Cellular Potency IC50 Apoptosis Cell Viability

Z-YVAD-FMK Reduces Vascular Inflammation and Atherosclerotic Lesion Development In Vivo

Z-YVAD-FMK demonstrates validated in vivo efficacy in a disease-relevant model, a critical differentiator from compounds with only in vitro data. In an ApoE-/- mouse model of atherosclerosis, intraperitoneal administration of Z-YVAD-FMK (200 µg/day) significantly reduced vascular inflammation and atherosclerotic lesion development [1]. This effect was attributed to the suppression of GSDMD activation, a key step in caspase-1-mediated pyroptosis [1]. This provides direct evidence for the compound's utility in preclinical studies of inflammatory vascular disease and validates its target engagement in a complex physiological system.

In Vivo Efficacy Atherosclerosis Inflammation GSDMD

Optimal Research and Industrial Applications for Z-YVAD-FMK Based on Quantitative Evidence


In Vivo Studies of Caspase-1-Dependent Inflammation and Pyroptosis

Given its demonstrated superior cell permeability over Ac-YVAD-CMK and validated in vivo efficacy in reducing atherosclerotic lesion development in ApoE-/- mice [1], Z-YVAD-FMK is the preferred tool for animal models investigating the role of caspase-1 in inflammatory diseases. Its ability to effectively engage intracellular targets in complex tissues makes it suitable for studies on sepsis, autoinflammatory disorders, and cardiovascular inflammation [1][2].

Pathway Dissection Studies Requiring Specific Inhibition of Inflammatory Caspases Without Blocking Apoptosis

Z-YVAD-FMK's unique selectivity profile, which spares the key apoptotic executioner caspase-3 while potently inhibiting inflammatory caspases-1, -4, and -5 , makes it an indispensable tool for researchers seeking to dissect the specific contributions of inflammatory caspases to cell death and cytokine processing. This avoids the confounding effects of pan-caspase inhibitors like Z-VAD-FMK, which broadly block apoptosis and complicate data interpretation .

Long-Term Cell-Based Studies or High-Throughput Screens Requiring Irreversible Target Engagement

The irreversible, covalent mechanism of action of Z-YVAD-FMK provides sustained target inhibition even after compound washout, a significant advantage over reversible inhibitors like VX-765 [3]. This property is particularly valuable in long-term cell culture experiments, washout assays to study recovery of function, or high-throughput screening campaigns where maintaining a constant inhibitory pressure is critical for robust and reproducible results.

Primary Cell and Sensitive Model Systems Requiring High Potency

The sub-nanomolar potency of Z-YVAD-FMK observed in primary murine hepatocytes (IC50 = 0.0015 μM) positions it as an ideal candidate for studies in primary cells, stem cells, or other sensitive model systems where high concentrations of inhibitors may induce off-target effects or cytotoxicity. This high potency allows for effective caspase-1 inhibition at lower, more physiologically relevant concentrations.

Technical Documentation Hub

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